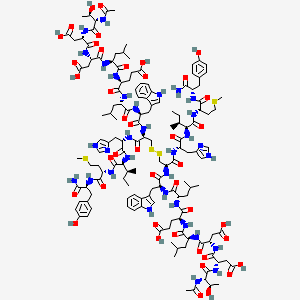
Dehydrodanshenol A
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dehydrodanshenol A is a naturally occurring furanoditerpenoid isolated from the roots of Salvia przewalskii. It is known for its unique structure, which includes an acetonyl group on the C-11 position. This compound has garnered significant interest due to its potential therapeutic applications, particularly in the field of diabetes research .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Dehydrodanshenol A involves multiple steps, starting from readily available precursorsSpecific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods: Industrial production of this compound typically involves large-scale extraction from Salvia przewalskii roots, followed by purification processes such as chromatography. Advances in synthetic biology and metabolic engineering are also being explored to enhance the production efficiency of this compound .
Analyse Chemischer Reaktionen
Types of Reactions: Dehydrodanshenol A undergoes various chemical reactions, including:
Oxidation: This reaction can modify the furan ring or the acetonyl group, leading to different oxidation states.
Reduction: Reduction reactions can alter the functional groups, potentially converting the acetonyl group to a hydroxyl group.
Substitution: Substitution reactions can introduce new functional groups at specific positions on the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens and nucleophiles are employed under controlled conditions to achieve desired substitutions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols .
Wissenschaftliche Forschungsanwendungen
Dehydrodanshenol A has a wide range of scientific research applications:
Chemistry: It serves as a model compound for studying furanoditerpenoids and their reactivity.
Wirkmechanismus
Dehydrodanshenol A exerts its effects primarily by inhibiting Protein tyrosine phosphatase 1B (PTP1B). This enzyme plays a crucial role in regulating insulin signaling pathways. By inhibiting PTP1B, this compound enhances insulin sensitivity and glucose uptake, making it a promising candidate for diabetes treatment . The molecular targets and pathways involved include the PI3K/Akt and MAPK pathways, which are critical for cell survival and metabolism .
Vergleich Mit ähnlichen Verbindungen
Tanshinone IIA: Another diterpenoid from Salvia species, known for its anti-inflammatory and anti-cancer properties.
Cryptotanshinone: Exhibits similar inhibitory effects on PTP1B and is also studied for its anti-diabetic potential.
Salviamine A: A diterpenoid with an oxazole ring, isolated from Salvia yunnanensis.
Uniqueness of Dehydrodanshenol A: this compound stands out due to its specific acetonyl group at the C-11 position, which contributes to its unique reactivity and biological activity. Its non-competitive inhibition of PTP1B with an IC50 value of 8.5 μM highlights its potential as a therapeutic agent .
Eigenschaften
Molekularformel |
C21H18O4 |
|---|---|
Molekulargewicht |
334.4 g/mol |
IUPAC-Name |
(10S)-10-hydroxy-1,6-dimethyl-10-(2-oxopropyl)naphtho[1,2-g][1]benzofuran-11-one |
InChI |
InChI=1S/C21H18O4/c1-11-5-4-6-15-14(11)7-8-16-18(15)21(24,9-13(3)22)20(23)17-12(2)10-25-19(16)17/h4-8,10,24H,9H2,1-3H3/t21-/m0/s1 |
InChI-Schlüssel |
WJDNZDJWZBAWCP-NRFANRHFSA-N |
Isomerische SMILES |
CC1=C2C=CC3=C(C2=CC=C1)[C@](C(=O)C4=C3OC=C4C)(CC(=O)C)O |
Kanonische SMILES |
CC1=C2C=CC3=C(C2=CC=C1)C(C(=O)C4=C3OC=C4C)(CC(=O)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


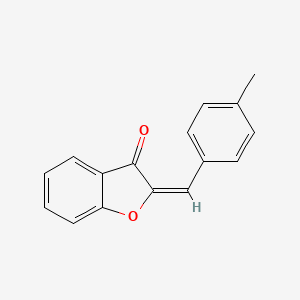
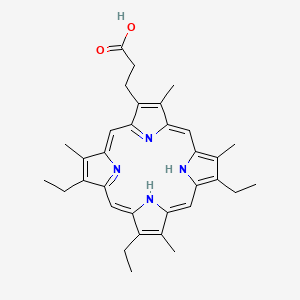
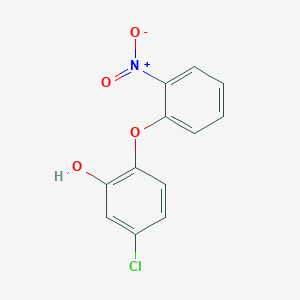
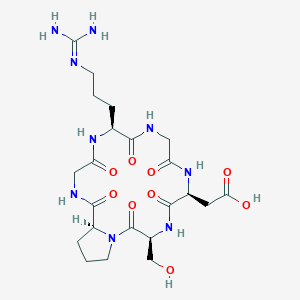
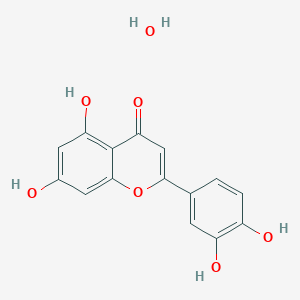
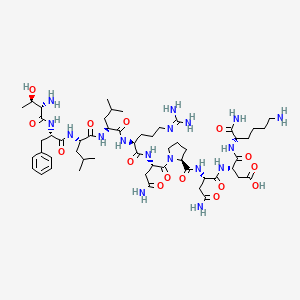
![(2S)-2-[(Z)-[1-(2-amino-5-methyl-1,3-thiazol-4-yl)-2-[[(3S)-2,2-dimethyl-4-oxo-1-sulfooxyazetidin-3-yl]amino]-2-oxoethylidene]amino]oxy-3-[4-[N'-[(3R)-pyrrolidin-3-yl]carbamimidoyl]phenoxy]propanoic acid](/img/structure/B12379807.png)
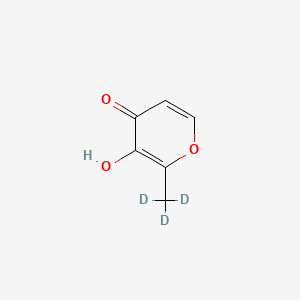
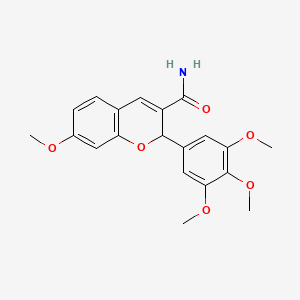
![methyl (1S,3R)-1-[4-[4-[13-[[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]amino]tridecyl]piperazine-1-carbonyl]phenyl]-2-propanoyl-1,3,4,9-tetrahydropyrido[3,4-b]indole-3-carboxylate](/img/structure/B12379838.png)
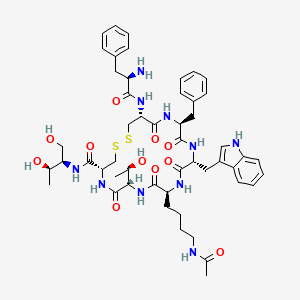
![N-[4-[4-(cyclopropylmethyl)piperazin-1-yl]cyclohexyl]-4-[(7-ethyl-7-hydroxy-5-methyl-6-oxo-8-propan-2-ylpteridin-2-yl)amino]-3-methoxybenzamide](/img/structure/B12379854.png)
![2-[(1R,8R,9R)-1-methyl-2-methylidene-9-propan-2-yl-5-azatricyclo[5.4.0.03,8]undecan-5-yl]ethanol](/img/structure/B12379862.png)
